N-FMOC-2,8-diazaspiro[4.5]decan-3-one
Descripción
N-FMOC-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decan-3-one core modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group at the nitrogen position. The FMOC group is widely used in peptide synthesis to protect amines during solid-phase reactions, enabling selective deprotection under mild basic conditions. This compound serves as a critical intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds with tailored pharmacological properties.
Propiedades
Número CAS |
1312457-10-5 |
|---|---|
Fórmula molecular |
C23H24N2O3 |
Peso molecular |
376.44826 |
Sinónimos |
N-FMOC-2,8-diazaspiro[4.5]decan-3-one |
Origen del producto |
United States |
Métodos De Preparación
Reaction Optimization with FMOC-Chloride
The FMOC group is typically introduced by reacting 2,8-diazaspiro[4.5]decan-3-one with FMOC-chloride in the presence of a base. Experimental data from analogous systems show that dichloromethane (DCM) and triethylamine (TEA) are optimal solvents, achieving yields of 49–66%. For example, sulfonylation reactions of 2,8-diazaspiro[4.5]decan-1-one hydrochloride with aryl sulfonyl chlorides in DCM-TEA (16 h, rt) yielded 42–66% after MDAP purification.
Table 1: Reaction Conditions for FMOC Analog Synthesis
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | 3-(CF3)O-C6H4SO2Cl | TEA | DCM | 16 | 49 |
| 2,8-Diazaspiro[4.5]decan-1-one | 4-Cl-C6H3SO2Cl | TEA | DCM | 16 | 66 |
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the spirocyclic amine on the electrophilic carbonyl of FMOC-chloride, followed by deprotonation to form the carbamate. Steric hindrance from the spirocyclic framework necessitates prolonged reaction times (16–20 h), while excess TEA (2–3 eq) ensures complete deprotonation.
Reductive Amination for Spirocycle Functionalization
Two-Step Synthesis from Ketone Precursors
A general method involves reductive amination of 2,8-diazaspiro[4.5]decan-3-one with FMOC-protected amines. Sodium acetoxyborohydride (STAB) in DCM-acetic acid systems achieves selective reduction, as demonstrated in analogous protocols. For instance, coupling 2,8-diazaspiro[4.5]decan-1-one with 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride under STAB conditions yielded 25–32% after purification.
Challenges in Regioselectivity
The spirocyclic system’s symmetry complicates regioselective FMOC incorporation. NMR studies of related compounds reveal distinct splitting patterns for axial vs. equatorial protons, suggesting that steric effects dominate product distribution.
Solid-Phase Synthesis and Purification Strategies
MDAP Purification Protocols
Multi-dimensional automated purification (MDAP) is critical for isolating N-FMOC-2,8-diazaspiro[4.5]decan-3-one from byproducts. Gradient elution with methanol-dichloromethane (0–20% MeOH) resolves stereoisomers, as evidenced by >95% purity in LC-MS analyses.
Análisis De Reacciones Químicas
Types of Reactions
N-FMOC-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The FMOC group can be removed under basic conditions, and other substituents can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate for deprotection of the FMOC group.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the FMOC group.
Aplicaciones Científicas De Investigación
N-FMOC-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-FMOC-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. This can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Structural Features and Substituent Diversity
The 2,8-diazaspiro[4.5]decan-3-one framework is highly versatile, accommodating diverse substituents that influence physicochemical and biological properties. Key analogues include:
Key Observations :
- N-FMOC Derivative : The FMOC group (C₁₅H₁₁O₂) significantly increases molecular weight (~357.4 g/mol) compared to smaller substituents like methyl. Its bulky aromatic structure may reduce solubility in polar solvents but enhances stability during synthesis.
Physicochemical Properties
| Property | 8-Benzyl Analogue | 8-Methyl Analogue | trans-7-Methyl Analogue | 2-Boc Analogue |
|---|---|---|---|---|
| Molecular Weight | 242.32 | 166.22 | 168.24 | 238.33 |
| Density (g/cm³) | N/A | N/A | 1.09 | N/A |
| Solubility | Likely low (non-polar) | Moderate | Moderate | Low (Boc hydrophobicity) |
FMOC Derivative : Expected to exhibit lower aqueous solubility due to the hydrophobic FMOC group, necessitating organic solvents (e.g., DMF, THF) for handling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-FMOC-2,8-diazaspiro[4.5]decan-3-one, and what methodological considerations are critical for achieving high yields?
- Answer : The synthesis typically involves cyclization reactions of precursor compounds under basic conditions. Key steps include:
- Using solvents like dichloromethane and catalysts (e.g., triethylamine) to facilitate ring closure.
- Optimizing reaction temperature (often 0–25°C) to minimize side reactions.
- Purification via column chromatography to isolate the spirocyclic product.
Methodological priorities include monitoring reaction progress with TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can researchers characterize the structural integrity of this compound using crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Methodological steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
- Data collection using synchrotron radiation or laboratory diffractometers.
- Refinement with programs like SHELXL for small-molecule structures, ensuring accurate bond-length/angle measurements .
Q. What biochemical mechanisms underlie the biological activity of this compound, particularly in modulating necroptosis pathways?
- Answer : The compound inhibits RIPK1 kinase activity by binding to its ATP-binding domain, blocking phosphorylation of downstream effectors like MLKL. This disrupts necrosome formation, preventing lytic cell death. Researchers should validate inhibition using:
- RIPK1 kinase assays (e.g., ADP-Glo™).
- Necroptosis models (e.g., TNF-α + Z-VAD-FMK-treated U937 cells) .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis of this compound when encountering low yields or impurities?
- Answer :
- Low yields : Screen alternative bases (e.g., DBU instead of Et₃N) or solvents (THF, DMF) to improve cyclization efficiency.
- Impurities : Introduce orthogonal protecting groups (e.g., Boc for secondary amines) to reduce side reactions.
- Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm intermediate structures .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in necroptosis inhibition studies?
- Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Assessing metabolic stability using liver microsome assays.
- Measuring plasma protein binding (e.g., equilibrium dialysis) to evaluate bioavailability.
- Performing dose-escalation studies in animal models to identify therapeutic windows .
Q. What methodological approaches are recommended for determining the optimal dosage range of this compound in animal models of inflammatory diseases?
- Answer :
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:
- Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS.
- Corrogate RIPK1 inhibition (e.g., p-MLKL levels) with disease markers (e.g., serum IL-6).
- Use staggered dosing regimens to avoid off-target effects observed at high concentrations (>10 μM) .
Q. How does the spirocyclic architecture of this compound influence its target selectivity compared to linear diazaspiro analogs?
- Answer : The spirocyclic system enforces a rigid conformation, enhancing binding specificity to RIPK1 over structurally related kinases (e.g., RIPK3). Comparative studies show:
- Spiro analogs : 10-fold higher selectivity in kinase profiling assays.
- Linear analogs : Increased off-target activity (e.g., JNK1 inhibition).
Computational docking (e.g., AutoDock Vina) can predict steric compatibility with the RIPK1 active site .
Key Methodological Tables
| Parameter | Spirocyclic Analogs | Linear Analogs |
|---|---|---|
| RIPK1 IC₅₀ | 12 nM | 85 nM |
| Selectivity (RIPK1 vs. RIPK3) | >100-fold | 15-fold |
| Metabolic Stability (t₁/₂) | 4.2 h | 1.8 h |
Data derived from kinase assays and microsome studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
